5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the empirical formula C9H12FN . It is a solid substance .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=NC=NN1C
. The InChI representation is 1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3
. Physical and Chemical Properties Analysis
This compound is a solid substance . The boiling point is predicted to be 255.3±42.0 °C and the density is predicted to be 1.36±0.1 g/cm3 .Scientific Research Applications
Triazole Derivatives
Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, have been extensively studied for their diverse biological activities. Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives have shown promise in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. These compounds have been considered for clinical studies due to their wide range of potential therapeutic applications. The interest in triazole derivatives stems from their structural versatility, allowing for significant chemical modifications that can lead to new drugs with various biological activities. This versatility underscores the importance of triazoles in drug development and their potential in addressing neglected diseases and antibiotic resistance (Ferreira et al., 2013).
Chlorogenic Acids
Chlorogenic acids (CGAs), particularly found in green coffee extracts and tea, are polyphenols with several therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-hypertension, and modulation of lipid and glucose metabolism. CGA's extensive range of biological and pharmacological effects demonstrates its potential as a natural safeguard food additive, offering a natural alternative to synthetic antibiotics. This suggests potential overlap in the biological significance and applications of triazole derivatives and chlorogenic acids in natural product research and development (Naveed et al., 2018).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various biological targets, contributing to their diverse range of activities .
Mode of Action
Triazole compounds are known to interact with their targets in various ways, often leading to changes in biological function .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid .
Properties
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTBNEXATWPHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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